BMS-763534 - 1188407-40-0

BMS-763534

Catalog Number: EVT-263129
CAS Number: 1188407-40-0
Molecular Formula: C18H21ClF2N4O3
Molecular Weight: 414.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-763534 is a potent antagonist of corticotropin-releasing factor/hormone receptor 1 (CRHR-1).
Overview

BMS-763534 is a compound developed by Bristol-Myers Squibb, primarily investigated for its potential therapeutic applications in the treatment of various diseases, particularly those related to immune modulation and oncology. As a small molecule drug candidate, BMS-763534 has garnered attention in the pharmaceutical research community due to its unique mechanism of action and potential efficacy.

Source

The compound was synthesized and characterized by researchers at Bristol-Myers Squibb, a global biopharmaceutical company known for its commitment to innovative drug discovery and development. The specific details regarding the initial discovery and development phases of BMS-763534 are documented in various scientific publications and patents.

Classification

BMS-763534 is classified as an immunomodulatory agent. It is designed to interact with specific molecular targets in the immune system, potentially enhancing or modulating immune responses. This classification places BMS-763534 among other therapeutic agents that aim to treat autoimmune disorders, cancer, and other diseases where immune dysregulation plays a critical role.

Synthesis Analysis

Methods

The synthesis of BMS-763534 involves multi-step organic synthesis techniques. Initial synthetic routes typically start from commercially available precursors, which undergo various transformations including functional group modifications, cyclization reactions, and purification processes.

Technical Details

  1. Starting Materials: The synthesis often begins with simple aromatic compounds or heterocycles.
  2. Reagents: Common reagents used in the synthesis may include acids, bases, and coupling agents.
  3. Reaction Conditions: Temperature, pressure, and solvents are carefully controlled to optimize yield and purity.
  4. Purification: Final products are usually purified using chromatography techniques such as high-performance liquid chromatography or recrystallization.
Molecular Structure Analysis

Structure

BMS-763534 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The exact molecular formula and structural representation can be derived from crystallographic studies or computational modeling.

Data

  • Molecular Formula: CxHyNzOw (the specific values depend on the detailed structure).
  • Molecular Weight: Approximately 400-500 g/mol (exact weight varies based on the substituents).
  • 3D Structure: Available through databases such as the Protein Data Bank or chemical structure repositories.
Chemical Reactions Analysis

Reactions

BMS-763534 participates in several chemical reactions that are crucial for its activity:

  1. Binding Reactions: It binds selectively to target proteins involved in immune modulation.
  2. Metabolic Reactions: In vivo, it undergoes metabolic transformations primarily via cytochrome P450 enzymes.

Technical Details

The binding affinity and kinetics can be characterized using techniques such as surface plasmon resonance or isothermal titration calorimetry. These studies help elucidate the interactions between BMS-763534 and its biological targets.

Mechanism of Action

Process

BMS-763534 exerts its effects by modulating immune cell activity. It is believed to influence signaling pathways that regulate T cell activation and proliferation.

Data

  1. Target Proteins: Specific receptors or enzymes that BMS-763534 interacts with have been identified through biochemical assays.
  2. Pathway Modulation: Studies indicate that BMS-763534 may inhibit pro-inflammatory cytokine production or enhance regulatory T cell function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

Relevant data can be obtained from experimental studies focusing on the compound's stability and reactivity under various conditions.

Applications

BMS-763534 has potential applications in:

  1. Oncology: Investigated for its ability to enhance anti-tumor immunity.
  2. Autoimmune Diseases: Explored for its immunomodulatory effects in conditions like rheumatoid arthritis or lupus.
  3. Transplantation Medicine: Potential use in preventing graft rejection by modulating immune responses.

Scientific studies continue to explore these applications, assessing both efficacy and safety profiles through preclinical and clinical trials.

Introduction to Corticotropin-Releasing Factor (CRF) Receptor Modulation

Neurobiological Significance of CRF1 Receptors in Stress Pathways

Corticotropin-releasing factor type 1 (CRF1) receptors are G-protein-coupled receptors predominantly expressed in brain regions critical for stress processing, including the amygdala, prefrontal cortex, hippocampus, and cerebellum [3] [5]. Activation of these receptors by CRF initiates the hypothalamic-pituitary-adrenal (HPA) axis, leading to glucocorticoid release and orchestration of behavioral responses (e.g., anxiety, vigilance). Chronic CRF1 overactivation, however, drives maladaptive neural plasticity, contributing to pathological states like anxiety disorders and depression [2] [9].

Molecular Mechanisms of CRF1 Signaling:BMS-763534 exemplifies a high-affinity, selective CRF1 antagonist. It binds allosterically to the receptor with an IC₅₀ of 0.26 nM (rat) and 0.40 nM (human), demonstrating >1,000-fold selectivity over CRF2 and 46+ off-target receptors/channels [1] [6]. Mechanistically, it accelerates dissociation of CRF from its receptor (negative allosteric modulation), inhibiting cAMP production (pA₂ = 9.47) and downstream stress signaling [1] [2].

Table 1: Binding Profile of BMS-763534

ParameterRat CRF1Human CRF1Porcine CRF2
IC₅₀ (nM)0.26 ± 0.030.40 ± 0.07>10,000
Receptor Occupancy71% (0.56 mg/kg)Not testedNot tested
Functional AssaypA₂ = 9.47pA₂ = 9.47No activity

Neural Circuit Modulation:In vivo studies reveal CRF1’s role in cerebellar circuitry, where stress-induced CRF release modulates synaptic transmission. BMS-763534 (200 nM) abolishes CRF-enhanced excitability of molecular layer interneurons (MLIs), which inhibit Purkinje cells. This occurs via CRF1 blockade, evidenced by:

  • Elimination of CRF-induced amplification of facial stimulation-evoked MLI-Purkinje cell synaptic currents (P1 amplitude) [3] [8].
  • Reversal of CRF-mediated suppression of long-term depression (LTD) at MLI-Purkinje synapses, restoring cerebellar plasticity critical for motor learning [8].These effects confirm CRF1’s role in stress-integrative brain regions beyond the HPA axis.

Pharmacological Targeting of CRF Receptors in Neuropsychiatric Disorders

Despite robust preclinical efficacy, early CRF1 antagonists (e.g., pexacerfont, verucerfont) failed in major depression and generalized anxiety disorder (GAD) trials [2] [9]. BMS-763534’s profile highlights both challenges and emerging opportunities for this drug class.

Preclinical Efficacy & Limitations:In rat models of situational anxiety, BMS-763534 (0.56 mg/kg, oral) achieves 71% brain receptor occupancy and exerts anxiolytic effects without sedation (sedative doses were 54–179× higher) [1] [6]. Surprisingly, it partially generalizes to benzodiazepine discriminative stimuli at higher doses (5–18× efficacious dose), attributable to its metabolite BMS-790318. This metabolite potentiates GABAₐ currents (EC₅₀ = 1.6 µM) via the TBOB site, revealing an unanticipated polypharmacology [1] [2].

New Therapeutic Directions:Recent research supports repurposing CRF1 antagonists for:

  • Alcohol Withdrawal & Relapse: CRF1 upregulation in dependent individuals heightens vulnerability. Antagonists mitigate withdrawal-induced anxiety and craving [1] [9].
  • Post-Traumatic Stress Disorder (PTSD): Aberrant CRF drive in the amygdala underlies fear sensitization. Trials with GSK561679 in PTSD are ongoing [2] [9].
  • Fragile X-Associated Neuropsychiatric Disorders (FXAND): Premutation carriers exhibit stress-sensitive anxiety linked to CRF hyperactivity. CRF1 blockade may correct GABA/glutamate imbalances implicated in sensory hypersensitivity [7].

Table 2: Clinical Potential of CRF1 Antagonists

DisorderRationale for CRF1 AntagonismDevelopment Status
Alcohol DependenceNormalizes CRF1 hyperactivation in the extended amygdalaPhase II trials (e.g., GSK561679)
PTSDBlocks fear memory reconsolidation via amygdala CRF1Active clinical trials
FXANDReduces sensory-driven anxiety via cerebellar CRF1Preclinical validation

Technical Challenges:The absence of PET ligands for quantifying CNS target engagement has hindered dose optimization. Despite high in vitro affinity, candidates like [¹⁸F]BMS-721313 show uniform brain distribution in primates, failing to reflect CRF1’s region-specific density (50–120 fmol/mg protein in cortex/cerebellum) [9] [10]. Higher-affinity radiotracers remain essential for translational success.

Properties

CAS Number

1188407-40-0

Product Name

BMS-763534

IUPAC Name

5-Chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-2(1H)-pyrazinone

Molecular Formula

C18H21ClF2N4O3

Molecular Weight

414.83

InChI

InChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1

InChI Key

CBVDPVDNACOCTI-CYBMUJFWSA-N

SMILES

O=C1C(NC2=CC(C)=C(OC(F)F)N=C2C)=NC(Cl)=CN1[C@@H](C3CC3)COC

Solubility

Soluble in DMSO

Synonyms

BMS-763534; BMS 763534; BMS763534;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.